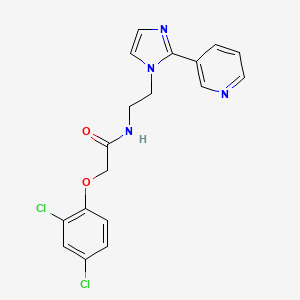
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine
カタログ番号 B2767463
CAS番号:
3437-32-9
分子量: 142.246
InChIキー: UOLFIRYVZLZHDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylpyrrolidin-1-yl)ethan-1-amine, commonly known as DMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPEA is a tertiary amine that has a pyrrolidine ring structure and a methyl group attached to the nitrogen atom.
科学的研究の応用
Synthesis and Chemical Reactions
- The study by Westerhausen et al. (2001) explored the metalation of aminomethylpyridine derivatives, leading to the synthesis of colorless dimeric methylzinc pyridylmethyl(tert-butyldimethylsilyl)amide, demonstrating the compound's potential in zinc-mediated carbon-carbon coupling reactions Westerhausen et al., 2001.
- Balderson et al. (2007) examined hydrogen-bonding patterns in enaminones, including pyrrolidin-2-ylidene derivatives, revealing intricate intra- and intermolecular hydrogen bonding that could influence the design of molecules with specific binding capabilities Balderson et al., 2007.
Material Science and Catalysis
- Garcia et al. (2016) discovered that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes significantly enhances their efficiency as catalysts for cross-coupling of nonactivated secondary alkyl halides, demonstrating the structural impact on catalytic activity Garcia et al., 2016.
- Ge et al. (2009) synthesized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligand, showcasing their application in Z-selective catalytic linear dimerization of phenylacetylenes Ge et al., 2009.
Polyurethane Manufacturing
- Muuronen et al. (2019) employed quantum chemical methods to design tertiary amine catalysts for polyurethane manufacturing that avoid formaldehyde emissions, highlighting the role of pyrrolidine derivatives in achieving low-emission requirements Muuronen et al., 2019.
特性
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)3-5-10(7-8)6-4-9/h3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFIRYVZLZHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)
![N-[[4-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2767382.png)
![2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol](/img/structure/B2767386.png)

![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid, ethyl ester, (1R,2S,4R)-rel-](/img/structure/B2767390.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2767392.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/no-structure.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2767395.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2767398.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2767399.png)
![N-[2-cyano-3-(2,4-dichloroanilino)-1-oxoprop-2-enyl]carbamic acid ethyl ester](/img/structure/B2767400.png)